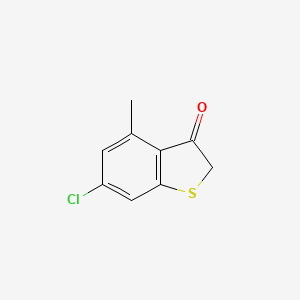

6-chloro-4-methyl-benzo(b)thiophene-3-o

Description

Overview of Benzothiophene (B83047) Heterocycles: Structure, Aromaticity, and Significance in Organic Chemistry

In the realm of organic chemistry, benzothiophene is a valuable synthon. eurekaselect.com Its aromatic nature makes it relatively stable, yet it possesses reactive sites that allow for various functionalization reactions. researchgate.net Electrophilic substitution reactions, for instance, can occur at different positions on the benzothiophene nucleus, leading to a wide array of derivatives. This reactivity, coupled with its structural rigidity, makes it an important starting material for the synthesis of more complex and often bioactive molecules. benthamdirect.comresearchgate.net

Importance of Substituted Benzothiophenes in Diverse Chemical Fields

The true versatility of the benzothiophene core is unlocked through the introduction of various substituents. These modifications can dramatically alter the molecule's physical, chemical, and biological properties, leading to a broad spectrum of applications across different chemical fields.

In medicinal chemistry , substituted benzothiophenes are recognized as "privileged structures" due to their prevalence in a number of clinically used drugs and biologically active compounds. rsc.orgnih.gov The benzothiophene scaffold is a key component in pharmaceuticals with diverse therapeutic actions, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. rsc.org The specific substituents and their positions on the benzothiophene ring are crucial in determining the pharmacological profile and efficacy of these compounds.

In materials science , the electron-rich nature of the benzothiophene system makes it an attractive building block for organic electronic materials. eurekaselect.com Derivatives of benzothiophene have been investigated for their potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution allows for the rational design of materials with specific charge transport and photophysical characteristics.

Furthermore, substituted benzothiophenes are utilized in the synthesis of dyes , such as thioindigo, and as intermediates in the agrochemical industry. benthamdirect.comresearchgate.net

The wide-ranging applications of these compounds are a testament to the importance of exploring novel substitution patterns on the benzothiophene core.

| Field | Application of Substituted Benzothiophenes |

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial, anticonvulsant agents. |

| Materials Science | Organic semiconductors, components of OFETs, OPVs, and OLEDs. |

| Agrochemicals | Intermediates in the synthesis of pesticides and herbicides. |

| Dyes and Pigments | Building blocks for colorants like thioindigo. |

Rationale for Focused Research on 6-Chloro-4-methyl-1-benzothiophene-3-Oxygenated Derivatives

The specific substitution pattern of a 6-chloro, 4-methyl, and 3-oxygenated (e.g., hydroxyl) group on the benzothiophene scaffold presents a unique combination of electronic and steric features that warrants focused investigation.

The presence of a chloro group at the 6-position introduces a deactivating, ortho-para directing group on the benzene (B151609) portion of the molecule. This halogen atom can influence the electron density distribution across the entire ring system and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.

The methyl group at the 4-position is an activating group that can impact the reactivity of the benzene ring. Its steric bulk can also influence the orientation of other substituents and interactions with biological targets.

The oxygenated function at the 3-position of the thiophene (B33073) ring is of particular interest. A hydroxyl group at this position can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to interact with biological macromolecules. Furthermore, this position is often a key site for metabolic transformations and can be crucial for the biological activity of benzothiophene-based drugs.

The combination of these specific substituents is likely to result in a molecule with a distinct and potentially valuable set of properties, making it a compelling target for synthesis and evaluation.

Research Objectives and Scope for Understanding the 6-Chloro-4-methyl-1-benzothiophene-3-Oxygenated System

Given the potential significance of the 6-chloro-4-methyl-1-benzothiophene-3-oxygenated system, a dedicated research program would be centered around the following objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish a reliable and high-yielding synthetic pathway to 6-chloro-4-methyl-benzo(b)thiophene-3-ol and its derivatives. This would involve exploring various cyclization strategies and functional group interconversions.

Physicochemical Characterization: Thorough characterization of the synthesized compounds would be essential. This includes detailed analysis of their structural (using techniques like NMR, mass spectrometry, and X-ray crystallography), electronic, and photophysical properties.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the 6-chloro-4-methyl-1-benzothiophene-3-oxygenated core would be undertaken. This would involve investigating its behavior in various chemical transformations to understand the influence of the specific substitution pattern on its reactivity.

Preliminary Biological Evaluation: Based on the established importance of substituted benzothiophenes in medicinal chemistry, a key objective would be to screen the target compounds for a range of biological activities. This could include assays for anticancer, antimicrobial, and enzyme inhibitory properties.

The scope of this research would be to provide a comprehensive understanding of this specific benzothiophene derivative, laying the groundwork for its potential application in various fields of chemistry.

Structure

3D Structure

Properties

CAS No. |

5858-07-1 |

|---|---|

Molecular Formula |

C9H7ClOS |

Molecular Weight |

198.67 g/mol |

IUPAC Name |

6-chloro-4-methyl-1-benzothiophen-3-one |

InChI |

InChI=1S/C9H7ClOS/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3H,4H2,1H3 |

InChI Key |

UPPUKRIDAPMTRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=O)CS2)Cl |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)CS2)Cl |

Other CAS No. |

5858-07-1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Chloro 4 Methyl 1 Benzothiophene 3 Oxygenated Derivatives

Historical Context of Benzothiophene (B83047) Core Synthesis

The synthesis of the benzothiophene core, a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, has been a subject of extensive research for over a century. Early methods for constructing this bicyclic system often relied on intramolecular cyclization reactions of substituted benzenes bearing a sulfur-containing side chain. One of the pioneering approaches is the reaction of a styrene (B11656) derivative with sulfur, which upon heating yields the benzothiophene scaffold. Another classical method involves the cyclization of (phenylthio)acetic acids, a strategy that remains relevant in modern synthetic chemistry. These foundational syntheses paved the way for the development of more sophisticated and efficient methods for preparing a wide array of substituted benzothiophenes. The versatility of the benzothiophene core as a building block in medicinal chemistry and materials science has continued to drive innovation in its synthesis.

Targeted Synthesis of 6-Chloro-4-methyl-1-benzothiophene Scaffold

The specific substitution pattern of the 6-chloro-4-methyl-1-benzothiophene scaffold necessitates a regioselective synthetic strategy. A common and effective approach begins with an appropriately substituted benzene derivative, ensuring the correct placement of the chloro and methyl groups from the outset. For instance, a plausible synthetic route could commence with 2-bromo-5-chloro-3-methylaniline. This starting material can undergo a variety of transformations to introduce the sulfur-containing moiety required for the subsequent cyclization to form the thiophene ring.

Direct Functionalization at the C-3 Position: Pathways to Oxygenated Moieties

The introduction of an oxygenated functional group at the C-3 position of the 6-chloro-4-methyl-1-benzothiophene scaffold is a pivotal step in the synthesis of the target compound. The C-3 position of the benzothiophene ring is known to be susceptible to electrophilic attack and can also be functionalized through metallation-based strategies.

Strategies for Benzothiophene-3-ol Formation

The direct synthesis of benzothiophene-3-ols is often complicated by their tautomeric equilibrium with the more stable keto form, benzothiophene-3(2H)-one. However, specific reaction conditions can be employed to favor the formation and isolation of the enol tautomer. One strategy involves the careful oxidation of a 3-metallated benzothiophene intermediate. For example, deprotonation at the C-3 position with a strong base, such as an organolithium reagent, followed by quenching with an electrophilic oxygen source like molecular oxygen or a peroxide, can yield the desired 3-ol. Another approach is the hydrolysis of a 3-alkoxy or 3-acyloxybenzothiophene precursor under controlled conditions to prevent rearrangement to the keto form.

Approaches for Benzothiophene-3-one Formation

The synthesis of benzothiophene-3-ones is generally more straightforward than that of the corresponding 3-ols. A widely utilized and reliable method is the intramolecular Friedel-Crafts acylation of a (phenylthio)acetic acid derivative. In the context of the target molecule, this would involve the cyclization of (3-chloro-5-methylphenylthio)acetic acid. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent. Another prevalent method is the oxidation of the parent benzothiophene. Oxidation of 6-chloro-4-methyl-1-benzothiophene with reagents like m-chloroperoxybenzoic acid (m-CPBA) can initially form the corresponding S-oxide, which can then be rearranged under acidic or basic conditions to afford the desired benzothiophene-3-one.

Annulation and Cyclization Routes for Substituted Benzothiophenes

Annulation and cyclization reactions provide a powerful and versatile platform for the construction of substituted benzothiophenes. These methods typically involve the formation of the thiophene ring onto a pre-functionalized benzene ring. A classic example is the Gould-Jacobs reaction, which can be adapted for benzothiophene synthesis by using appropriate sulfur-containing starting materials.

A particularly effective strategy for constructing substituted benzothiophenes is the intramolecular cyclization of o-thienyl-substituted benzene derivatives. For instance, a starting material containing a halogen at the ortho position to a sulfur-containing side chain can undergo a metal-catalyzed intramolecular C-S bond formation to yield the benzothiophene core. Radical cyclizations have also emerged as a modern and efficient tool for the synthesis of these heterocyclic systems. For the preparation of 6-chloro-4-methyl-1-benzothiophene derivatives, these annulation strategies would typically commence with a 3-chloro-5-methyl-substituted benzene precursor, allowing for precise control over the final substitution pattern.

Metal-Catalyzed Coupling Reactions in Benzothiophene Synthesis

Modern synthetic organic chemistry has been revolutionized by the advent of metal-catalyzed cross-coupling reactions, and the synthesis of benzothiophenes has greatly benefited from these advancements. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are invaluable tools for the functionalization of the benzothiophene scaffold. For example, a pre-existing bromo-substituted 6-chloro-1-benzothiophene could be coupled with a methylating agent, such as methylboronic acid or its esters (Suzuki coupling), to introduce the methyl group at the desired position.

Palladium-Catalyzed C-H Functionalization and Cross-Coupling

Palladium catalysis stands as a cornerstone for the synthesis of benzothiophene derivatives through C-H bond activation and cross-coupling reactions. researchgate.net These methods offer a direct route to functionalize the benzothiophene nucleus. One prominent strategy involves a Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between a substituted 2-iodothiophenol (B3069315) and an appropriate alkyne, which can yield 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net

Another powerful palladium-catalyzed approach is the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org When these substrates, bearing a CH₂R group on the alkyne, are treated with a catalytic amount of palladium(II) iodide (PdI₂) and potassium iodide (KI), they undergo an efficient conversion to (E)-2-(1-alkenyl)benzothiophenes in yields ranging from 55% to 82%. acs.org Three-component cross-coupling strategies, such as the palladium-catalyzed thiomethylation using dimethyl carbonate and a masked inorganic sulfur source, further highlight the versatility of palladium in constructing complex thioethers from simple aryl chlorides. nih.gov

Copper- and Gold-Catalyzed Approaches

Copper and gold catalysts provide alternative and often complementary pathways for synthesizing benzothiophene derivatives.

Copper-Catalyzed Synthesis: A domino synthesis strategy using a copper catalyst has been developed for producing multi-substituted benzo[b]thiophenes. rsc.org This method employs the radical cyclization of 2-iodophenyl ketones with xanthate serving as a sulfur surrogate, demonstrating a powerful approach for building the benzothiophene core with multiple substituents. rsc.org

Gold-Catalyzed Synthesis: Gold-catalyzed reactions have proven particularly effective for the C3-functionalization of benzothiophenes, a traditionally challenging transformation. acs.org A gold-catalyzed oxyarylation reaction between benzothiophene S-oxides and terminal alkynes provides regioselective entry to C3-alkylated benzothiophenes. acs.org This reaction proceeds under mild conditions and does not require a dry or inert atmosphere. acs.org A key finding is that the sulfoxide (B87167) starting material can inhibit the gold catalyst; however, a telescoped protocol that combines the initial S-oxidation of the benzothiophene with the subsequent gold-catalyzed oxyarylation can overcome this, achieving good yields over the two steps. acs.org

Metal-Free and Green Synthetic Approaches

Moving away from transition metals, several metal-free and green synthetic methods have been developed, offering more environmentally benign alternatives. researchgate.net These approaches often rely on radical-mediated processes or unique reaction conditions to achieve the desired cyclization.

A notable metal-free method involves the n-Et4NBr-catalyzed radical cyclization of disulfides and alkynes. researchgate.net This reaction proceeds under mild conditions through the cleavage of the S-S bond and subsequent alkenyl radical cyclization, showing high functional-group tolerance and utilizing readily available starting materials. researchgate.net

Photochemical Cyclization Strategies

Photochemical methods offer a unique activation pathway for synthesizing benzothiophenes without the need for metal catalysts or high temperatures. Visible-light-driven, intramolecular C(sp²)-H thiolation can induce the cyclization of thiobenzanilides to form benzothiazoles, a related sulfur-containing heterocycle. researchgate.net This process involves the substrate absorbing visible light, leading to an excited state that initiates the cyclization cascade. researchgate.net

Another innovative approach is a photoinduced, photocatalyst-free cascade cyclization of alkynes with sodium sulfinates. mdpi.com Under irradiation from blue LEDs, this reaction generates a sulfonyl radical that adds to the alkyne, initiating a cyclization to form the benzothiophene product. mdpi.com Furthermore, photochemically induced reactions using CCl₄ or CHCl₃ can generate polychloromethyl radicals that cyclize with unactivated olefins, demonstrating a method with high atom economy and regioselectivity that is amenable to scaling up. rsc.org

Electrochemical Synthesis Methods

Electrochemical synthesis represents another green chemistry approach, using electrical current to drive reactions. While direct electrochemical synthesis of 6-chloro-4-methyl-benzo(b)thiophene-3-one is not extensively detailed, the principles can be inferred from related transformations. The electrochemical oxidation of sterically hindered catechols to form o-benzoquinones is a well-established process. beilstein-journals.org This transformation, confirmed by controlled potential microelectrolysis, demonstrates how electrochemical methods can be used to generate reactive intermediates for cyclization or functionalization reactions. beilstein-journals.org The formation of key intermediates via electrochemical means could be applied to precursors of the target benzothiophene.

Strategies Employing Sulfoxide Intermediates

Sulfoxide intermediates are pivotal in several synthetic routes toward functionalized benzothiophenes. nih.gov The general synthesis of the necessary β-sulfinyl ester precursors involves the conjugate addition of a thiophenol to an acrylate, followed by selective oxidation of the resulting thioether to the sulfoxide. mdpi.com

These sulfoxide intermediates are central to the interrupted Pummerer-type reactions and the gold-catalyzed oxyarylation mentioned earlier, allowing for C3-functionalization. acs.org In some cases, the cyclization of 2-alkylphenyl alkyl sulfoxides, catalyzed by agents like mercury chloride, provides a classical route to the benzothiophene scaffold. nih.gov The design and synthesis of various benzoheterocyclic sulfoxide derivatives have been explored, highlighting the versatility of the sulfoxide group as a handle for further chemical manipulation. nih.gov

Optimization of Reaction Conditions and Yields for Selective Synthesis

Achieving high selectivity and yield is paramount in the synthesis of complex molecules like 6-chloro-4-methyl-1-benzothiophene-3-oxygenated derivatives. The optimization of reaction parameters—including the choice of catalyst, ligands, additives, solvent, and temperature—is a critical step. researchgate.net

For instance, in palladium-catalyzed reactions, the choice of ligand and additives can dramatically influence the outcome. A study on the Pd(II)-catalyzed Sonogashira type cross-coupling for the synthesis of 2-substituted benzo[b]thiophenes systematically varied these parameters to maximize yield. researchgate.net Similarly, in lanthanide-catalyzed reactions, such as the Er(OTf)₃-catalyzed synthesis of benzimidazoles, the catalyst was found to be crucial for reaction selectivity. beilstein-journals.org In the absence of the catalyst, a mixture of products was often formed, whereas the presence of Er(OTf)₃ led to the selective formation of a single product in excellent yield and with a significantly shorter reaction time. beilstein-journals.org

The following table illustrates the optimization of a generic palladium-catalyzed cross-coupling reaction, showing how different parameters affect the product yield.

| Entry | Catalyst (mol%) | Ligand | Additive | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | 100 | 45 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | 100 | 68 |

| 3 | PdI₂ (2) | - | KI | 80 | 75 |

| 4 | Pd(OAc)₂ (5) | Xantphos | Cs₂CO₃ | 120 | 85 |

| 5 | PdCl₂(dppf) (5) | - | NaOtBu | 100 | 92 |

| This table is a representative example based on general findings in catalyst optimization and does not correspond to a single specific reaction for the title compound. |

Theoretical calculations can also aid in understanding reaction pathways and selectivity. For example, the charge density on the carbonyl oxygen of an aldehyde was found to impact the reaction pathway in Er(OTf)₃-catalyzed reactions, with electron-rich aldehydes showing better coordination to the catalyst and favoring the formation of double-condensation products. beilstein-journals.org Such insights are invaluable for the rational design of selective synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR and Raman analysis of 6-chloro-4-methyl-benzo[b]thiophene-3-ol would be expected to reveal key vibrational modes. The compound exists in tautomeric equilibrium between the enol form (6-chloro-4-methyl-benzo[b]thiophen-3-ol) and the keto form (6-chloro-4-methyl-1-benzothiophen-3(2H)-one). The presence and intensity of certain bands would indicate the predominant tautomer under the analysis conditions.

Expected Vibrational Modes:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (enol form) | Stretching | 3200-3600 (broad) | The presence of a broad absorption band in this region in the FT-IR spectrum would be a strong indicator of the hydroxyl group in the enol form. |

| C=O (keto form) | Stretching | 1680-1720 | A strong, sharp absorption band in this region of the FT-IR spectrum would confirm the presence of the carbonyl group in the keto tautomer. |

| C-S | Stretching | 600-800 | This bond within the thiophene (B33073) ring would likely produce a weak to moderate intensity band. |

| C-Cl | Stretching | 600-800 | The carbon-chlorine stretching vibration is expected in the fingerprint region and can sometimes overlap with other absorptions. |

The comparative analysis of FT-IR and Raman spectra would be crucial, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice-versa, providing complementary information.

While specific studies on this compound are not available, in situ Raman spectroscopy is a valuable technique for monitoring chemical reactions in real-time. For the synthesis or modification of 6-chloro-4-methyl-benzo[b]thiophene-3-ol, this method could be employed to:

Track the consumption of reactants and the formation of the product by monitoring the appearance and disappearance of their respective characteristic Raman bands.

Identify the formation of any reaction intermediates or byproducts.

Optimize reaction conditions such as temperature, pressure, and catalyst loading to improve yield and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum would provide a map of all the proton environments in the molecule. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.

Expected ¹H NMR Signals:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 6.8 - 8.0 | Doublet, Singlet | The protons on the benzene (B151609) ring would appear in this region. Their specific shifts and coupling patterns would depend on their position relative to the chloro and methyl substituents. |

| CH₂ (keto form) | ~3.5 - 4.5 | Singlet | The methylene (B1212753) protons adjacent to the carbonyl and sulfur atoms in the keto tautomer would likely appear as a singlet. |

| OH (enol form) | Variable | Singlet (broad) | The hydroxyl proton of the enol form would be a broad singlet, and its chemical shift would be concentration and solvent dependent. It can be confirmed by D₂O exchange. |

| CH₃ | ~2.2 - 2.6 | Singlet | The methyl group protons would appear as a singlet in the upfield region of the aromatic spectrum. |

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, revealing the carbon framework.

Expected ¹³C NMR Signals:

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| C=O (keto form) | 190 - 205 | The carbonyl carbon would be the most downfield signal. |

| Aromatic/Enol C-O | 150 - 165 | The carbon attached to the hydroxyl group in the enol form. |

| Aromatic C-Cl | 125 - 140 | The carbon atom bonded to the chlorine atom. |

| Aromatic CH & C-S | 115 - 145 | The remaining carbon atoms of the benzothiophene (B83047) ring system. |

| CH₂ (keto form) | ~30 - 45 | The methylene carbon in the five-membered ring of the keto tautomer. |

| CH₃ | ~15 - 25 | The methyl group carbon would be the most upfield signal. |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, helping to establish the proton-proton connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

The stereochemistry of 6-chloro-4-methyl-benzo[b]thiophene-3-ol is achiral in both its enol and keto forms, so stereochemical analysis beyond the confirmation of its planar structure would not be a primary focus. nih.gov

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. For 6-chloro-4-methyl-benzo(b)thiophene-3-ol, with a molecular formula of C9H7ClOS, the expected exact mass can be calculated. This high-precision measurement allows for unambiguous formula assignment, distinguishing it from other isobaric compounds.

The fragmentation pathways of benzothiophene derivatives under mass spectrometry, particularly through techniques like atmospheric pressure chemical ionization (APCI-MS/MS), have been studied for related compounds such as benzo[b]thiophene and its methylated analogs. nih.govresearchgate.net Based on these studies, a plausible fragmentation pathway for the radical cation of 6-chloro-4-methyl-benzo(b)thiophene-3-ol can be proposed. The initial ionization would likely involve the loss of an electron from the π-system or the sulfur atom. Subsequent fragmentation could proceed through several key pathways:

Loss of CO: A common fragmentation for cyclic ketones and phenols, which would be relevant for the tautomeric keto form, involves the elimination of a neutral carbon monoxide molecule.

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a significant fragment ion.

Loss of CH3: The methyl group can be lost as a radical.

Ring Cleavage: The thiophene or benzene ring could undergo cleavage, leading to a variety of smaller fragment ions.

Understanding these fragmentation patterns is crucial for the structural confirmation of the molecule and for identifying it in complex mixtures. nih.govresearchgate.net

Table 1: Predicted HRMS Data and Fragmentation for 6-chloro-4-methyl-benzo(b)thiophene-3-ol

| Property | Predicted Value/Information |

| Molecular Formula | C9H7ClOS |

| Exact Mass (Monoisotopic) | 197.9906 (for ³⁵Cl) |

| Plausible Key Fragments | |

| [M-CO]⁺˙ | Loss of carbon monoxide from the keto tautomer. |

| [M-Cl]⁺ | Loss of the chlorine atom. |

| [M-CH₃]⁺ | Loss of the methyl group. |

| Further Ring Cleavages | Resulting in smaller aromatic and sulfur-containing fragments. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 6-chloro-4-methyl-benzo(b)thiophene-3-ol is not publicly available, analysis of related benzothiophene structures can provide valuable insights into its likely solid-state conformation. nih.govmdpi.com

Table 2: Predicted Crystallographic Parameters and Interactions for 6-chloro-4-methyl-benzo(b)thiophene-3-ol (based on analogs)

| Parameter | Expected Features |

| Intramolecular Features | |

| Benzothiophene Core | Largely planar. |

| Substituent Orientations | The orientation of the hydroxyl group will be influenced by intramolecular hydrogen bonding possibilities. |

| Intermolecular Interactions | |

| Hydrogen Bonding | Strong O-H···O or O-H···S hydrogen bonds are expected to be the primary drivers of the crystal packing, potentially forming dimers or polymeric chains. |

| π-π Stacking | The planar aromatic rings are likely to engage in stacking interactions, contributing to the stability of the crystal lattice. The substitution pattern may lead to either a herringbone or a slipped-stack arrangement. mdpi.com |

| Halogen Bonding | The chlorine atom may participate in C-Cl···π or C-Cl···O/S interactions, further influencing the supramolecular architecture. |

| van der Waals Forces | Dispersive forces will also contribute to the overall packing efficiency. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For 6-chloro-4-methyl-benzo(b)thiophene-3-ol, the extended π-system of the benzothiophene core is expected to give rise to distinct absorption bands.

The electronic spectrum will likely be characterized by π-π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents. The chlorine atom and the methyl group, being auxochromes, will likely cause a bathochromic (red) shift in the absorption maxima compared to the parent benzothiophene molecule. The hydroxyl group, a strong electron-donating group, is also expected to significantly influence the electronic transitions, potentially leading to intramolecular charge transfer (ICT) character in the excited state. The solvent polarity can also affect the position of the absorption bands, with more polar solvents often causing shifts in the λmax of polar molecules. For instance, studies on other substituted benzothiophenes show that modifications to the core structure and substituents lead to notable changes in their absorption spectra. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been electronically excited. Not all molecules that absorb light are fluorescent; many de-excite through non-radiative pathways. For benzothiophene derivatives, fluorescence is a known property, and the emission characteristics are highly dependent on the substitution pattern. nih.govmdpi.com

The fluorescence spectrum of 6-chloro-4-methyl-benzo(b)thiophene-3-ol would be expected to be a mirror image of its lowest energy absorption band, with the emission occurring at a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are key parameters that quantify the efficiency and dynamics of the emission process. The presence of the chlorine atom, a heavy atom, could potentially enhance intersystem crossing to the triplet state, which might quench the fluorescence to some extent. The nature of the solvent can also have a profound effect on the fluorescence properties, particularly if there is a significant change in the dipole moment of the molecule upon excitation.

Table 3: Predicted Photophysical Properties of 6-chloro-4-methyl-benzo(b)thiophene-3-ol (based on analogs)

| Property | Predicted Characteristics |

| UV-Vis Absorption | |

| Absorption Maxima (λmax) | Expected in the UV-A or near-UV region, with bathochromic shifts compared to unsubstituted benzothiophene due to the Cl, CH₃, and OH substituents. |

| Molar Absorptivity (ε) | Likely to have high molar absorptivity values, characteristic of extended π-conjugated systems. |

| Solvent Effects | Solvatochromic shifts may be observed, with the direction and magnitude depending on the change in dipole moment upon excitation. |

| Fluorescence Emission | |

| Emission Maxima (λem) | Expected to be red-shifted relative to the absorption maximum (Stokes shift). |

| Quantum Yield (Φf) | The efficiency of fluorescence will be influenced by the heavy-atom effect of chlorine and the potential for non-radiative decay pathways. |

| Fluorescence Lifetime (τf) | The lifetime of the excited state will provide insights into the rates of radiative and non-radiative decay processes. |

Theoretical and Computational Chemistry of 6 Chloro 4 Methyl 1 Benzothiophene 3 Oxygenated Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations provide a microscopic view of the molecular world, enabling the detailed study of compounds like 6-chloro-4-methyl-1-benzothiophene-3-oxygenated derivatives. Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it well-suited for studying complex molecules. researchgate.net Ab initio methods, while more computationally intensive, are based on first principles without empirical parameters. Both approaches are fundamental to modern computational chemistry.

Molecular Geometry Optimization and Conformations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 6-chloro-4-methyl-1-benzothiophene-3-one, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

This optimization reveals precise bond lengths, bond angles, and dihedral angles. For instance, calculations on similar heterocyclic structures like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one have shown that the ring systems can adopt distorted conformations due to steric hindrance between substituents. nih.gov In the case of the benzothiophene (B83047) derivative, the planarity of the fused ring system would be influenced by the methyl and chloro substituents. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to obtain these optimized geometries. jacsdirectory.com

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Heterocyclic Ring System Note: This table provides illustrative data based on typical DFT calculations for similar structures, not the specific target compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Angle | C-S-C (in thiophene (B33073) ring) | ~92.5° |

| Bond Angle | O=C-C | ~125.0° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations on Benzothiophene Analogs Note: Values are examples derived from studies on related compounds to illustrate the concept.

| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzothiophene Derivative | -6.15 | -1.50 | 4.65 |

| Oxidized Benzothiophene Derivative | -6.50 | -2.67 | 3.83 mdpi.com |

| Substituted Piperidin-4-one | -6.82 | -1.40 | 5.42 nih.gov |

Charge Distribution and Electrostatic Potential Maps

Understanding how charge is distributed across a molecule is key to predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge landscape of a molecule. researchgate.net These maps show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For 6-chloro-4-methyl-1-benzothiophene-3-one, an MEP map would likely show a significant region of negative electrostatic potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction. The aromatic ring system would display nuanced areas of positive and negative potential influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. Computational methods like Mulliken population analysis can also be used to assign partial charges to each atom, providing a quantitative measure of the charge distribution. jacsdirectory.com

Prediction of Spectroscopic Properties (NMR, UV-Vis, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting various types of spectra, which can aid in the identification and characterization of newly synthesized compounds.

Vibrational Frequencies (IR & Raman): DFT calculations can predict the vibrational modes of a molecule. researchgate.net These theoretical frequencies often require scaling to achieve better agreement with experimental data due to systematic errors in the calculations. This analysis helps in assigning specific absorption bands in experimental IR and Raman spectra to particular molecular motions, such as C=O stretching or C-Cl stretching. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This is particularly useful for distinguishing between different isomers of a compound, as the chemical shift of a nucleus is highly sensitive to its local electronic environment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The calculations can determine the wavelength of maximum absorption (λmax), which often corresponds to the transition from the HOMO to the LUMO. mdpi.com

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation energies (the energy barrier that must be overcome for a reaction to occur), chemists can predict the most favorable reaction pathway.

For a molecule like 6-chloro-4-methyl-1-benzothiophene-3-one, computational studies could elucidate its synthetic pathways or its potential degradation mechanisms. For instance, theoretical modeling could explore the reaction of a precursor molecule, mapping the energy changes as bonds are formed and broken to yield the final benzothiophene structure. Such studies provide invaluable insights that can guide the optimization of reaction conditions to improve yields and minimize byproducts. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Non-Prohibited Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed activity or property.

For benzothiophene derivatives, QSAR studies have been successfully applied to understand their anticancer and antimicrobial activities. researchgate.netresearchgate.netnih.gov The models often reveal that a combination of electronic, steric, and topological descriptors governs the compound's efficacy. For example, a QSAR model for anticancer activity in a series of 6-chloro-benzodithiazine derivatives found that the HOMO energy and the natural charge on specific carbon atoms were highly correlated with cytotoxicity. nih.gov Such models can provide crucial guidelines for the rational design of new, more potent derivatives for various non-prohibited applications.

Table 3: Common Descriptors Used in QSAR/QSPR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes a molecule's reactivity and polarity. nih.gov |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describes the size and shape of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and connectivity. |

| Hydrophobic | LogP | Measures the water-octanol partition coefficient, an indicator of solubility. |

Solvation Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the electronic structure, molecular properties, and, consequently, the reactivity of a solute molecule. For 6-chloro-4-methyl-1-benzothiophene-3-oxygenated derivatives, computational studies employing models such as the Polarizable Continuum Model (PCM) are instrumental in elucidating these effects. The interaction between the solute and solvent molecules, particularly for polar species, can alter the charge distribution and orbital energies.

Theoretical investigations on related heterocyclic systems, such as benzothiophene and its derivatives, have shown that solvent polarity plays a crucial role in determining their photophysical properties. The change in the electronic polarizability and dipole moment of a molecule upon excitation is a key factor in these interactions. For instance, studies on thiophene derivatives reveal that a shift to a longer wavelength (bathochromic or red shift) is often observed in the electronic absorption spectra as the solvent polarity increases. This phenomenon is typically assigned to π-π* transitions and indicates a more significant stabilization of the excited state relative to the ground state in polar solvents.

The dipole moment (μ) is a fundamental property that is highly sensitive to the solvent environment. In computational studies, the dipole moment of a molecule is often observed to increase with the dielectric constant of the solvent. For example, theoretical calculations on benzophenone, an aromatic ketone, showed a distinct increase in its dipole moment when calculations were performed in solvents like acetone (B3395972) and water compared to the gas phase. longdom.org A similar trend is anticipated for 6-chloro-4-methyl-1-benzothiophene-3-oxygenated derivatives. The presence of electronegative chlorine and oxygen atoms, along with the methyl group, creates an inherent dipole moment that is expected to be enhanced by the reaction field of a polar solvent.

The reactivity of a molecule can also be modulated by the solvent. Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), such as chemical hardness (η) and softness (S), are affected by solvation. Generally, an increase in solvent polarity can lead to a decrease in the HOMO-LUMO energy gap, which in turn decreases chemical hardness and increases chemical softness. A softer molecule is typically more reactive. This principle has been observed in studies of various heterocyclic compounds where solvent effects are explicitly considered. nih.gov

The following interactive table presents hypothetical data based on trends observed in related benzothiophene and heterocyclic systems, illustrating the potential influence of different solvents on key molecular properties of a 6-chloro-4-methyl-1-benzothiophene-3-oxygenated derivative.

Interactive Data Table: Calculated Molecular Properties in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.50 | 150.0 | 4.50 |

| n-Hexane | 1.88 | 2.95 | 151.2 | 4.45 |

| Dichloromethane | 8.93 | 3.80 | 153.5 | 4.30 |

| Acetone | 20.7 | 4.10 | 154.8 | 4.22 |

| Methanol | 32.7 | 4.25 | 155.5 | 4.18 |

| Water | 78.4 | 4.35 | 156.1 | 4.15 |

Investigation of Hyperpolarizability and Non-Linear Optical Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, are promising candidates for NLO applications due to their large molecular hyperpolarizabilities. The benzothiophene scaffold, being a π-rich aromatic system, serves as an excellent core for designing NLO chromophores.

For 6-chloro-4-methyl-1-benzothiophene-3-oxygenated derivatives, the core benzothiophene system provides the necessary π-conjugation. The substituents—a chloro group (electron-withdrawing), a methyl group (electron-donating), and an oxygen-containing group (which can act as a donor or part of the conjugated bridge)—create a push-pull-like electronic environment. This intramolecular charge transfer (ICT) from the donor to the acceptor regions via the π-bridge is a fundamental mechanism for generating a large NLO response. nih.gov

Computational analyses of similar heterocyclic systems have demonstrated that strategic substitution can significantly enhance NLO properties. For instance, replacing benzene (B151609) rings with thiophene rings in donor-acceptor stilbenes was found to dramatically increase the first hyperpolarizability. psu.edu In a study on benzothiazole (B30560) derivatives, a molecule substituted with a strong electron-withdrawing group (CF₃) exhibited the highest hyperpolarizability value in the series. mdpi.com This suggests that the chloro group on the 6-chloro-4-methyl-1-benzothiophene framework plays a crucial role in enhancing its potential NLO activity.

The first hyperpolarizability (β_total) is a tensor quantity, and its total magnitude is a key indicator of second-order NLO activity. Theoretical studies report these values in atomic units (a.u.) or electrostatic units (esu). High β values indicate a strong NLO response. The following table provides representative theoretical data for related heterocyclic compounds, offering a perspective on the potential NLO properties of the title compound.

Interactive Data Table: Calculated Hyperpolarizability of Related Heterocyclic Systems

| Compound | Method | First Hyperpolarizability (β_total) (a.u.) | Second Hyperpolarizability (γ) (10⁻³⁶ esu) |

| p-Nitroaniline (Reference) | DFT/B3LYP | ~350 | ~15 |

| 2-Nitro-1-(2-thienyl)ethene | Ab initio CPHF | ~1100 | - |

| Substituted Benzothiazole 1 | DFT/B3LYP | 153.51 | - |

| Substituted Benzothiazole 2 | DFT/B3LYP | 3825.91 | - |

| DTS(FBTTh₂)₂-based Derivative | DFT/M06 | ~3.6 x 10⁵ | 366 |

Note: The values are illustrative and sourced from various computational studies on different, but structurally relevant, molecules to provide context. nih.govresearchgate.netmdpi.com

Reactivity and Reaction Mechanisms of 6 Chloro 4 Methyl 1 Benzothiophene 3 Oxygenated Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core

Electrophilic aromatic substitution (EAS) on the benzothiophene ring system can occur on either the benzene (B151609) or the thiophene (B33073) moiety, with the outcome largely dictated by the reaction conditions and the nature of the substituents present. For 6-chloro-4-methyl-1-benzothiophene derivatives, substitution on the benzene ring is directed by the combined electronic effects of the 4-methyl and 6-chloro groups. The 4-methyl group is an activating, ortho, para-director, while the 6-chloro group is a deactivating, ortho, para-director.

These substituent effects create a nuanced reactivity map on the carbocyclic ring at positions C-5 and C-7.

Substitution at C-7: This position is ortho to the activating methyl group and para to the deactivating chloro group. The activation from the methyl group generally outweighs the deactivation from the halogen, making C-7 a probable site for electrophilic attack.

Substitution at C-5: This position is ortho to both the methyl and chloro groups. While electronically activated, it is more sterically hindered than the C-7 position.

Therefore, electrophilic substitution is predicted to occur preferentially at the C-7 position.

While the benzene ring's reactivity is governed by these substituents, the thiophene ring, particularly the C-3 position, is also susceptible to electrophilic attack, especially in the absence of a blocking group. Studies on related benzothiophenes have shown that nitration can yield a mixture of isomers, with substitution occurring on both the benzene and thiophene rings. cdnsciencepub.com It has been noted that in the nitration of unsubstituted benzothiophene, the 3-nitro derivative is a major product. cdnsciencepub.com

Nucleophilic Reactions at the C-3 Oxygenated Functionality

The compound 6-chloro-4-methylbenzo(b)thiophen-3(2H)-one features a ketone at the C-3 position, which serves as a primary site for nucleophilic reactions. nih.gov The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is susceptible to attack by a wide array of nucleophiles in what is known as a nucleophilic addition reaction. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comyoutube.com This intermediate is then typically protonated during workup to yield an alcohol. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Addition: Strong, negatively charged nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) attack the carbonyl carbon directly. The resulting alkoxide is protonated in a subsequent step. youtube.com

Acid-Catalyzed Addition: Weak, neutral nucleophiles (e.g., water, alcohols) require acid catalysis. The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile. youtube.com

While specific studies on 6-chloro-4-methylbenzo(b)thiophen-3(2H)-one are limited, the reactivity can be inferred from related systems. For instance, other functionalized benzothiophenes with carbonyl groups readily undergo reactions with nucleophiles like ketones and hydrazines to form more complex fused systems and hydrazones, respectively, demonstrating the synthetic utility of the carbonyl handle. nih.gov

Oxidation and Reduction Pathways of the Benzothiophene System

The benzothiophene core can undergo both oxidation and reduction, targeting either the sulfur atom, the thiophene ring, or the entire aromatic system.

The sulfur atom in the benzothiophene ring is readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and, under more forcing conditions, the sulfone (S,S-dioxide). manchester.ac.uk This transformation is significant as it alters the electronic properties of the ring system and can serve as a strategic step in multi-step syntheses. manchester.ac.uk For example, oxidation of benzothiophenes to their S-oxides activates the C4-position for arylation. manchester.ac.uk

Various oxidizing agents can achieve this transformation. The choice of reagent and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. Common methods include the use of hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govscielo.org.za The oxidation of dibenzothiophene (B1670422), a related organosulfur compound, has been extensively studied, with reagents like ferrate(VI) also proving effective. researchgate.net

| Substrate Type | Oxidizing Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Benzothiophene | m-CPBA | - | Sulfoxide | 82% | nih.gov |

| Dibenzothiophene | H₂O₂ / VO-fibre catalyst | Methanol, 40 °C | Sulfone | 91.7% | scielo.org.za |

| Dibenzothiophene | Ferrate(VI) | Aqueous, 40 °C | Sulfone | 91.7% | researchgate.net |

| Dibenzothiophenes | H₂O₂ / TFAA | CH₂Cl₂ | S-oxide | 42-82% | manchester.ac.uk |

Catalytic hydrogenation of benzothiophenes can lead to either partial reduction of the thiophene ring or complete saturation and subsequent cleavage of the carbon-sulfur bonds (hydrodesulfurization, HDS). The selective hydrogenation of the thiophene ring is synthetically useful, yielding 2,3-dihydrobenzothiophene derivatives. This transformation is often a key objective in the synthesis of biologically active molecules.

Hydrodesulfurization is a critical process in the petroleum industry for removing sulfur from fuels. The mechanism typically involves initial hydrogenation of the aromatic ring followed by C-S bond scission. For benzothiophene, two main pathways are considered: direct desulfurization (DDS) and a hydrogenation (HYD) pathway. The HYD pathway involves the initial reduction of the thiophene or benzene ring prior to the removal of sulfur as hydrogen sulfide.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The 6-chloro-4-methyl-1-benzothiophene skeleton is well-suited for metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. The chlorine atom at the C-6 position serves as a versatile handle for reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

Recent studies on a related 4-chloro-6-methyl-7-(thiophen-2-yl)benzothiophene have demonstrated the utility of a sterically hindered chloro-substituent in various palladium-catalyzed reactions. nih.gov These findings suggest that the C-6 chloro group on the target molecule would be similarly reactive.

| Reaction Type | Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-Chlorobenzothiophene + Arylboronic acid | 4-Arylbenzothiophene | 63-91% | nih.gov |

| Hydroxylation | Pd(dba)₂ / tBu-XPhos / KOH | 4-Chlorobenzothiophene | 4-Hydroxybenzothiophene | 85% | nih.gov |

| Borylation | Pd(dba)₂ / XPhos / NaOAc | 4-Chlorobenzothiophene + B₂(pin)₂ | 4-Borylated benzothiophene | 58% | nih.gov |

Direct C-H activation has emerged as an atom-economical strategy for functionalizing aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. ias.ac.inmdpi.com For benzothiophene derivatives, C-H bonds at various positions can be targeted depending on the catalyst and reaction conditions.

The most reactive C-H bond in the benzothiophene nucleus is typically at the C-2 position (α-to sulfur), and numerous methods exist for its arylation. acs.org However, functionalization of the benzene portion of the molecule is also achievable. For 6-chloro-4-methyl-1-benzothiophene, the C-H bonds at C-5 and C-7 are potential sites for direct functionalization. The regioselectivity of such reactions is complex and depends on a combination of electronic, steric, and coordination effects. mdpi.com

In some cases, C-H activation can be directed by a pre-existing functional group or achieved through oxidation of the sulfur atom. For instance, oxidation to the benzothiophene S-oxide has been shown to facilitate a metal-free C-H/C-H coupling with phenols to give C-4 arylated products. manchester.ac.uk While C-H activation at C-5 and C-7 of the 6-chloro-4-methyl scaffold has not been specifically detailed, the general principles suggest that palladium, rhodium, or iridium catalysts could potentially effect such transformations, with selectivity being a key challenge. ias.ac.inoup.com Studies on related fused heterocycles have shown that C-H activation on the six-membered ring is feasible, though less common than on the five-membered ring. mdpi.com For instance, C-H activation on 2,1,3-benzothiadiazole (B189464) (BT) can lead to arylation at the 4 and 7 positions. nih.gov

Photochemical and Electrochemical Reactivity

The incorporation of a 6-chloro-4-methyl-1-benzothiophene moiety into larger molecular systems can impart unique photochemical and electrochemical properties. These properties are of significant interest for applications in materials science, particularly in the development of molecular switches and optoelectronic devices.

Photochemical Reactivity:

Benzothiophene derivatives are known to be key components in photochromic molecules, which can reversibly isomerize between two stable forms upon irradiation with light. researchgate.net This photoisomerization often involves a ring-closing and ring-opening reaction. The substitution pattern on the benzothiophene ring, including the presence of chloro and methyl groups, can significantly influence the photochemical properties. researchgate.net

Electrochemical Reactivity:

The electrochemical behavior of benzothiophene derivatives is also a subject of active research. Electrosynthesis has emerged as a powerful, metal- and reagent-free method for the regioselective arylation of benzothiophenes. nih.gov This technique allows for the generation of 2- and 3-(hydroxyphenyl)benzo[b]thiophenes in a highly efficient and selective manner. nih.gov The process is scalable, inherently safe, and tolerates a wide variety of functional groups, affording the products in high yields. nih.gov

The electrochemical oxidation of benzothiophenes can lead to the formation of C-C coupled products, demonstrating the potential for using electrochemical methods to construct complex molecular architectures. nih.gov

Investigation of Thermally Induced Rearrangements and Cyclizations

Thermally induced reactions of 6-chloro-4-methyl-1-benzothiophene derivatives can lead to a variety of structural rearrangements and cyclizations, providing pathways to novel heterocyclic systems.

While specific studies on the thermally induced reactions of 6-chloro-4-methyl-benzo[b]thiophene-3-ol are not extensively detailed in the provided search results, general principles of benzothiophene chemistry suggest potential reaction pathways. The presence of the hydroxyl group at the 3-position, along with the chloro and methyl substituents on the benzene ring, would influence the course of these reactions.

In related systems, temperature has been shown to be a critical parameter in controlling the outcome of reactions. For example, in the divergent synthesis of chromane (B1220400) derivatives, the reaction temperature determines whether a 4-alkoxy or a 4-alkenyl product is formed. researchgate.net This highlights the potential for temperature-controlled selectivity in the reactions of substituted benzothiophenes.

Furthermore, intramolecular cyclization reactions of related sulfur-containing compounds can be induced by various methods, including visible-light-driven processes. researchgate.net While not strictly thermal, these reactions demonstrate the propensity of such systems to undergo cyclization to form new ring structures. For instance, the visible-light-induced cyclization of 2-alkynylanilines with disulfides provides an efficient route to benzothiophenes. researchgate.net

Further research is needed to specifically investigate the thermally induced rearrangements and cyclizations of 6-chloro-4-methyl-1-benzothiophene-3-oxygenated derivatives to fully understand their synthetic potential.

Potential Academic and Technological Applications Non Prohibited

Applications in Materials Science

The inherent electronic properties and structural rigidity of the benzothiophene (B83047) core make it a privileged building block for a variety of advanced materials. numberanalytics.com

Benzothiophene derivatives are widely investigated as organic semiconductors due to their high charge carrier mobility and stability. numberanalytics.combohrium.com The fused ring system facilitates π-conjugation, which is essential for charge transport. These materials are key components in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Research has shown that solution-processable small molecules based on the benzo[b]thiophene framework can act as the active layer in OFETs. bohrium.com For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a related fused system, have been synthesized and used in bottom-gate/top-contact OFETs, exhibiting p-channel behavior with hole mobilities up to 0.005 cm²/Vs and high current on/off ratios exceeding 10⁶. researchgate.netmdpi.com The performance of these devices is highly dependent on the molecular structure, including the position of substituents and the extent of π-conjugation, which influences thin-film microstructure and morphology. bohrium.commdpi.com In one study, modifying a nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core with a hexylphenyl group led to a material with liquid crystalline phases that achieved a high hole mobility of 4.6 cm² V⁻¹ s⁻¹. rsc.org These findings underscore the potential of tailored benzothiophene units, such as the 6-chloro-4-methyl derivative, as building blocks for high-performance, solution-processable organic semiconductors.

In the realm of OLEDs, benzothiophene-containing structures are used to create novel donor molecules for thermally activated delayed fluorescence (TADF) emitters. By fusing benzothiophene with other heterocycles like acridine, new hybrid donors have been developed. rsc.org When combined with an appropriate acceptor, these materials can be used as dopants in the emissive layer of OLEDs. Devices using such emitters have achieved high maximum external quantum efficiencies (EQEs) of up to 27.7%, demonstrating the value of the benzothiophene motif in constructing efficient materials for next-generation displays. rsc.org

Photochromic materials, which undergo reversible color changes upon exposure to light, have been developed using benzothiophene derivatives. The most prominent examples are diarylethenes incorporating a benzothiophene unit. nih.govpsu.edu These molecules can switch between a colorless open-ring form and a colored closed-ring form upon irradiation with UV light. psu.edu The specific substituents on the benzothiophene and adjacent aromatic rings can tune the material's properties, such as its absorption wavelength and fatigue resistance. nih.gov Benzothiophene-based photochromic molecules have shown high photoreactivity and are functional in both solution and when embedded in polymer films, making them suitable for applications like optical data storage and molecular switches. psu.edursc.org

Thermochromic materials, which change color in response to temperature, can be formulated using an electron-donating chromatic organic compound (like a leuco dye), an electron-accepting developer, and a solvent that controls the temperature of the color change. google.comgoogle.com While not directly citing 6-chloro-4-methyl-benzo(b)thiophene-3-ol, the broad class of sulfur-containing heterocyclic compounds can be engineered to act as electron donors in such systems. These materials can be microencapsulated and incorporated into polymers like polyethylene (B3416737) or epoxy resins to create temperature-sensitive plastics, films, and inks. google.comgoogle.com

The benzothiophene ring is a robust monomer that can be used in the synthesis of advanced polymers. rsc.org Although it is considered an under-explored monomer for free radical polymerization, research has demonstrated the successful preparation of poly(benzothiophene-alt-maleic anhydride) (PBTMA) microspheres via precipitation polymerization. rsc.org This alternating copolymer exhibits good solubility in polar organic solvents, high thermal stability, and interesting fluorescence properties, suggesting its potential as a new functional material. rsc.org

Furthermore, polymers incorporating benzothiophene units are being developed for organic electronics, particularly for polymer solar cells (PSCs). rsc.org For example, new conjugated polymers based on benzodithiophene and benzotrithiophene have been synthesized via Stille cross-coupling. rsc.org These polymers act as the donor material in the active layer of PSCs, with devices achieving power conversion efficiencies of 4.20% and high open-circuit voltages up to 0.96 V. rsc.org The ability to functionalize the benzothiophene monomer allows for the tuning of the polymer's electronic energy levels (HOMO/LUMO) to optimize photovoltaic performance. rsc.org The existence of patents for manufacturing polymers of benzothiophene and its derivatives further highlights their commercial potential. google.com

Roles in Catalysis and Ligand Design

The unique electronic structure of benzothiophene and its derivatives allows them to participate in and facilitate chemical transformations, both as organocatalysts and as ligands for metal catalysts.

Derivatives of benzothiophene are emerging as important scaffolds in the field of organocatalysis, where a small organic molecule accelerates a chemical reaction. Research has demonstrated that chiral polycyclic benzothiophene derivatives can be synthesized with high stereoselectivity using organocatalysts. rsc.org For example, a quinine-derived thiourea (B124793) catalyst was used for the asymmetric annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide to produce complex, chiral dihydropyridine (B1217469) derivatives in good yields and with high enantioselectivity (up to 97% ee). rsc.org

Conversely, the benzothiophene structure itself can be a key component of the organocatalyst or the substrate undergoing transformation. In one instance, a BINOL-derived chiral phosphoric acid was used to catalyze the aza-Friedel–Crafts reaction between indoles and ketimines derived from benzothiophene-2,3-dione. acs.org This protocol provides an efficient route to synthesize enantiopure 3-indolylmethanamine-benzothiophenes, which feature a challenging quaternary carbon center, in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). acs.org Such reactions showcase the utility of the benzothiophene framework in constructing complex, stereochemically rich molecules.

The sulfur atom in the benzothiophene ring can coordinate with transition metals, making benzothiophene derivatives valuable ligands in homogeneous catalysis. numberanalytics.com The electronic properties and steric profile of the ligand are critical for the activity and selectivity of the metal complex. rutgers.edu While general N-heterocyclic carbenes (NHCs) are prominent ligands, the principles of ligand design extend to other heterocyclic systems. rutgers.edu

The transformation of benzothiophene itself has been studied using soluble transition metal complexes. For example, a rhodium complex was shown to catalytically convert benzothiophene to 2-ethylthiophenol through a mechanism involving the opening of the thiophene (B33073) ring. acs.org The design of ligands is crucial for controlling such catalytic processes. The development of synthetic methods to access diverse benzothiophene scaffolds, including transition-metal-free routes, expands the toolbox for creating novel ligands. organic-chemistry.org These ligands can be used in a wide array of cross-coupling reactions and other transformations, which are fundamental to the synthesis of fine chemicals, pharmaceuticals, and functional materials. rutgers.edunih.gov

Biocatalytic Transformations

The use of enzymes and whole-cell systems to perform chemical transformations on synthetic substrates, known as biocatalysis, is a field of growing importance. For benzothiophene derivatives, biocatalysis offers a pathway to generate novel structures under mild and environmentally benign conditions. researchgate.net Research into the biocatalytic transformation of sulfur-containing heterocyclic aromatics has shown that microorganisms can metabolize these compounds. For instance, certain bacterial strains like Pseudomonas aeruginosa can degrade benzothiophene, although often requiring a co-substrate for growth. nih.gov

Enzymatic systems, particularly monooxygenases and peroxygenases, have been investigated for their ability to catalyze the sulfoxidation of thiophene and its derivatives, leading to the formation of chiral sulfoxides. researchgate.net While specific studies focusing on the biocatalytic transformation of 6-chloro-4-methyl-benzo(b)thiophene-3-ol are not extensively documented, the existing literature on related structures suggests a high potential for such applications. The enzymatic machinery that acts on the benzothiophene core could lead to hydroxylations, oxidations, or other modifications, yielding derivatives with potentially novel properties. The degradation of dibenzothiophene (B1670422) via the Kodama pathway, which involves intermediates like 3-hydroxy-2-formylbenzothiophene, further illustrates the complex transformations that microbial systems can achieve. nih.gov

Research in Agrochemicals and Crop Protection

The benzothiophene scaffold is a "privileged structure" in medicinal and agrochemical research, meaning it is frequently found in compounds with significant biological activity. rsc.orgnih.gov Derivatives of benzothiophene have been investigated for a range of bioactivities, including as potential pesticides. nih.gov

Design of Compounds with Enhanced Pesticidal or Herbicidal Activities

The development of new agrochemicals is driven by the need for compounds with novel mechanisms of action to combat resistance in pests and weeds. nih.gov The core structure of 6-chloro-4-methyl-benzo(b)thiophene-3-ol can be systematically modified to create libraries of new compounds for screening. The introduction of different functional groups at various positions on the benzothiophene ring can significantly alter the compound's biological activity. For example, research on other heterocyclic systems like benzothiazoles has shown that the introduction of groups such as nitro or trifluoromethyl can enhance antibacterial or fungicidal activity. nih.gov Similarly, creating derivatives of the subject compound, for instance by forming ethers or esters at the 3-hydroxyl position or by further substitution on the benzene (B151609) ring, could lead to the discovery of molecules with potent pesticidal or herbicidal effects.

Structure-Activity Relationship Studies in Agrochemical Context

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological effect, guiding the rational design of more effective compounds. For benzothiophene derivatives, SAR studies have provided valuable insights. For example, in the context of antifungal agents, it was found that for allylamine (B125299) derivatives of benzothiophene, placing the side chain at position 7 and a chloro substituent at position 3 resulted in significantly enhanced activity against Candida albicans. nih.gov

While specific SAR data for the pesticidal or herbicidal activity of 6-chloro-4-methyl-benzo(b)thiophene-3-ol is limited, general principles from related compounds can be inferred. The position and nature of substituents are critical. Halogen atoms, like the chlorine at position 6, are known to influence a molecule's lipophilicity and electronic properties, which can affect its ability to penetrate biological membranes and interact with target sites in pests. The methyl group at position 4 and the hydroxyl group at position 3 also offer sites for modification to probe their influence on activity.

Table 1: Inferred Structure-Activity Relationships for Benzothiophene-Based Agrochemicals

| Structural Feature/Modification | Potential Impact on Activity | Rationale/Example |

|---|---|---|

| Halogen Substitution (e.g., Cl at C-6) | Enhanced potency and altered spectrum of activity. | Halogens modify lipophilicity and electronic character, affecting target interaction. 3-Chloro substitution in some series enhances antifungal activity. nih.gov |

| Substitution at C-3 (e.g., -OH group) | Can modulate activity; site for derivatization. | The hydroxyl group can act as a hydrogen bond donor/acceptor. Conversion to ethers or esters can fine-tune properties. |

| Substitution at C-2 | Often critical for activity. | Introduction of various aryl or alkyl groups at C-2 is a common strategy in developing bioactive benzothiophenes. ias.ac.inrsc.org |

| Methyl Group at C-4 | Influences steric and electronic profile. | The methyl group can affect how the molecule fits into a target's active site and influences the electronic nature of the aromatic system. |

Chemo- and Biosensor Development (Non-Clinical Diagnostic Focus)

The unique photophysical properties of aromatic heterocyclic compounds make them attractive candidates for the development of chemosensors and biosensors. Benzothiophene and its derivatives have been explored for these applications, particularly in the detection of environmentally significant analytes. rsc.orgresearchgate.net These sensors often operate on principles such as fluorescence quenching or enhancement upon binding to a target molecule.

For example, benzothiophene-based chalcones have been synthesized and demonstrated to act as photo-luminescent chemosensors for the real-time detection of hydrazine, a toxic industrial chemical. rsc.orgresearchgate.net Other research has focused on developing benzothiophene-based fluorescent probes for detecting changes in environmental parameters like polarity or viscosity, and for sensing specific ions like cyanide in water samples. bohrium.com Polythiophenes and their derivatives are also recognized as potent materials for biosensor applications. mdpi.comnih.gov Although 6-chloro-4-methyl-benzo(b)thiophene-3-ol itself has not been explicitly reported as a sensor, its core structure represents a viable platform for designing new sensory molecules for environmental monitoring.

Precursor in the Synthesis of More Complex Heterocyclic Systems

Benzothiophenes are valuable building blocks in organic synthesis, serving as starting materials for the construction of more complex, often polycyclic, heterocyclic systems. wikipedia.org The functional groups on 6-chloro-4-methyl-benzo(b)thiophene-3-ol—namely the hydroxyl group, the chloro substituent, and the reactive aromatic rings—provide multiple handles for further chemical elaboration.

Synthetic strategies often involve reactions that build new rings onto the benzothiophene scaffold. For instance, the hydroxyl group at the 3-position can be used in condensation reactions, while the aromatic core can undergo cyclization reactions to form fused systems. arkat-usa.org Palladium-catalyzed reactions are frequently employed to create new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex structures from simpler benzothiophene precursors. nih.gov These methods can lead to the formation of thieno-fused heterocycles like thieno[2,3-b]thiophenes, thieno[2,3-b]indoles, and thieno[3,2-c]pyrazoles, which are themselves of interest for their potential biological activities. nih.gov

Environmental Applications

The presence of a chlorinated aromatic structure raises questions about the environmental fate and potential applications of 6-chloro-4-methyl-benzo(b)thiophene-3-ol. Chlorinated organic compounds can be persistent in the environment, and their degradation pathways are of significant interest. boerenlandvogels.nlnih.govresearchgate.net

Research on the biodegradation of benzothiophene shows that while it is not typically used as a sole carbon source by microorganisms, it can be co-metabolized and transformed in the presence of other substrates. oup.com The degradation of related sulfur heterocycles can proceed through oxidation of the sulfur atom and cleavage of the thiophene ring. nih.gov The study of how compounds like 6-chloro-4-methyl-benzo(b)thiophene-3-ol behave in soil and water systems is crucial for environmental risk assessment. Furthermore, there is potential for these compounds or their derivatives to be used in specific environmental technologies. For instance, the reactivity of the benzothiophene core could be harnessed in the development of materials for pollutant capture or degradation, although this area remains largely exploratory.

Studies on Environmental Degradation Pathways

There is a notable lack of specific research on the environmental degradation pathways of 6-chloro-4-methyl-benzo(b)thiophene-3-ol. Studies investigating its biodegradation, photodegradation, or chemical degradation in various environmental matrices such as soil, water, or sediment have not been identified in the public domain.